molecular formula C17H17N3O5S B2901918 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide CAS No. 899976-14-8

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2901918
CAS No.: 899976-14-8
M. Wt: 375.4
InChI Key: CVDAAIFCBBKFRV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide (CAS 899975-95-2) is an organic compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol . This complex molecule features a benzamide core substituted with a nitro group and is linked to a 1,1-dioxo-1λ⁶,2-thiazinane ring system . The strategic placement of the nitro and the sulfonamide-like (1,1-dioxothiazinane) functional groups on the aromatic rings influences the compound's reactivity, physical properties, and potential for biological activity, making it a valuable intermediate in research settings . Compounds containing the 1,1-dioxo-1λ⁶,2-thiazinane scaffold are of significant interest in medicinal chemistry and pharmaceutical development. This structure is often explored for its potential to inhibit specific enzymes or interact with protein targets . The modular nature of this benzamide derivative makes it a versatile building block for the synthesis of more complex molecules aimed at discovering new therapeutic agents . Patents covering structurally related compounds suggest potential research applications in developing treatments for disorders of the nervous system, respiratory system, and urinary system, among others . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers are advised to consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(13-3-7-16(8-4-13)20(22)23)18-14-5-9-15(10-6-14)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDAAIFCBBKFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(1,1-dioxothiazinan-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The dioxothiazinan ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide has been widely used in scientific research due to its thiol-reactive group, which makes it useful in various biochemical assays. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with thiol groups in proteins and enzymes. The thiol-reactive group can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide
  • 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide stands out due to its specific combination of a dioxothiazinan ring and a nitrobenzamide group. This unique structure imparts distinct reactivity and potential applications that may not be observed in similar compounds. For example, the presence of the nitro group allows for reduction reactions that can yield amino derivatives, which can be further functionalized for various applications.

Q & A

Q. What are the standard synthesis protocols for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide?

The compound is synthesized via acylation of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base. Key steps include:

  • Reagent Ratios : Equimolar amounts of amine and acyl chloride (1:1 molar ratio).
  • Solvent Selection : Dichloromethane or DMF for optimal solubility.
  • Purification : Recrystallization or column chromatography (neutral Al₂O₃) to achieve >90% purity. Monitoring via TLC (Rf ≈ 0.51) ensures reaction completion .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.3 ppm), amide NH (δ 10.2 ppm), and thiazinan S=O groups (δ 3.1–3.5 ppm).
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 374.46).
  • IR : Bands at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (nitro group) validate functional groups .

Q. What common chemical reactions does this compound undergo?

  • Reduction : Nitro → amine using H₂/Pd-C or NaBH₄ (yields ~85%).
  • Substitution : Electrophilic aromatic substitution at the para-nitro position.
  • Hydrolysis : Amide bond cleavage under acidic (HCl) or basic (NaOH) conditions. Reactions require inert atmospheres to prevent oxidation .

Q. How do structural features influence biological activity?

  • Thiazinan Ring : Enhances enzyme inhibition (e.g., Factor XIa) via sulfone group interactions.
  • Nitro Group : Increases electrophilicity, improving DNA-binding in anticancer assays.
  • Benzamide Core : Stabilizes π-π stacking with protein targets .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

  • Solvent Optimization : DMF increases reaction rates vs. dichloromethane but may reduce purity.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield ↑15%).
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side products .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–48 hrs).
  • Structural Analogues : Compare with N-(4-chlorobenzamide) derivatives to isolate thiazinan-specific effects.
  • Dose-Response Curves : Use IC₅₀ values (e.g., 10–50 µM) to quantify potency discrepancies .

Q. What explains regioselectivity in substitution reactions?

  • Electronic Effects : Nitro group deactivates the benzene ring, directing electrophiles to the thiazinan-attached phenyl ring.
  • Steric Hindrance : Ortho positions to the amide are less accessible. Confirmed via HPLC tracking of reaction intermediates .

Q. How does stability vary under different storage conditions?

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH > 9).
  • Thermal Stability : Stable at 25°C for 6 months; decomposition occurs >100°C (TGA data).
  • Light Sensitivity : Protect from UV exposure to prevent nitro group reduction .

Q. Can computational methods predict binding modes with biological targets?

  • Docking Studies : Use PubChem-derived 3D structures (InChIKey: HIMDYUOANWISBL-UHFFFAOYSA-N) to model interactions with Factor XIa (PDB: 2FD7).
  • MD Simulations : Analyze sulfone group hydrogen bonding with Arg234 and Lys192 over 100 ns trajectories .

Q. What advanced techniques validate crystallographic purity?

  • X-ray Crystallography : SHELX software refines unit cell parameters (e.g., space group P2₁/c, Z = 4).
  • PXRD : Match experimental vs. simulated patterns to detect polymorphs.
  • Solid-State NMR : Confirms molecular packing and hydrogen-bonding networks .

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